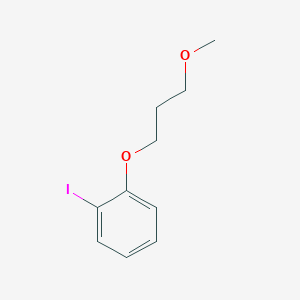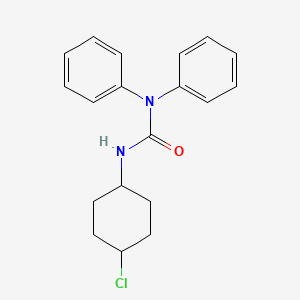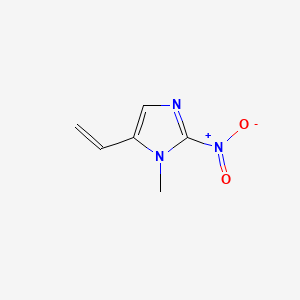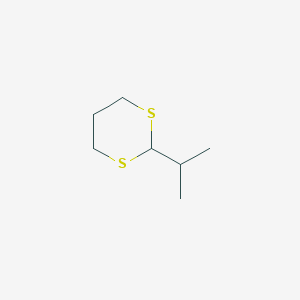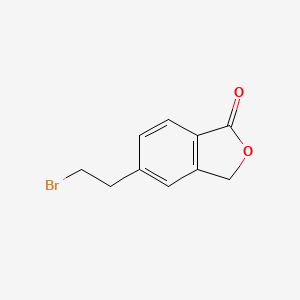
5-(2-bromoethyl)-3H-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromoethyl)-3H-2-benzofuran-1-one is an organic compound with the molecular formula C10H9BrO2. It is a derivative of benzofuran, a bicyclic structure consisting of a benzene ring fused to a furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromoethyl)-3H-2-benzofuran-1-one typically involves the bromination of 2-benzofuran-1(3H)-one. One common method is the reaction of 2-benzofuran-1(3H)-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction introduces a bromoethyl group at the 5-position of the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-bromoethyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products Formed
Substitution: Formation of azido, thiocyanato, or other substituted derivatives.
Oxidation: Formation of hydroxylated or carbonylated benzofuran derivatives.
Reduction: Formation of ethyl-substituted benzofuran derivatives
Aplicaciones Científicas De Investigación
5-(2-bromoethyl)-3H-2-benzofuran-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-(2-bromoethyl)-3H-2-benzofuran-1-one involves its interaction with nucleophiles due to the presence of the bromoethyl group. This group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds. The benzofuran core can also participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethylbenzene: Similar structure but lacks the furan ring.
5-Bromo-2-methyl-2-pentene: Contains a bromoethyl group but has a different core structure.
2-Bromo-5-methylbenzoic acid: Similar bromoethyl group but with a carboxylic acid functional group
Uniqueness
5-(2-bromoethyl)-3H-2-benzofuran-1-one is unique due to its benzofuran core, which imparts specific chemical properties and reactivity. The presence of both the bromoethyl group and the benzofuran ring allows for diverse chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C10H9BrO2 |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
5-(2-bromoethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H9BrO2/c11-4-3-7-1-2-9-8(5-7)6-13-10(9)12/h1-2,5H,3-4,6H2 |
Clave InChI |
ZAUYVJAYCHMTHJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)CCBr)C(=O)O1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
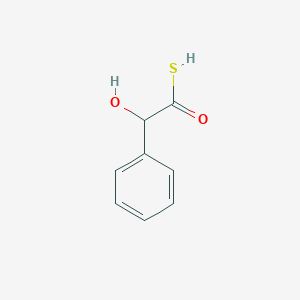
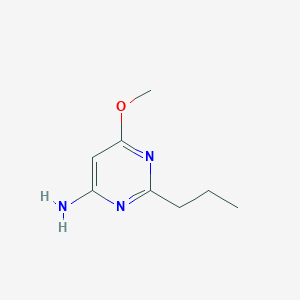
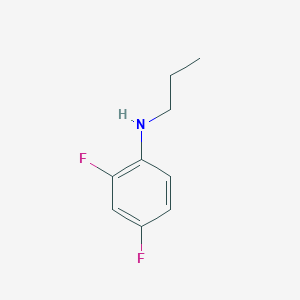
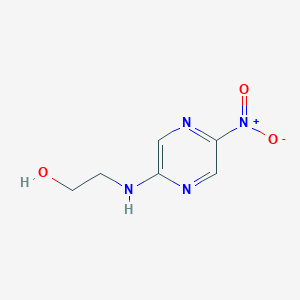

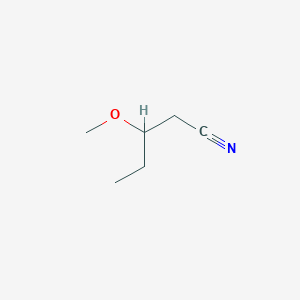
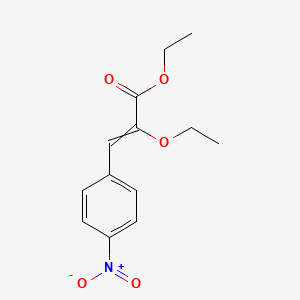
![2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene](/img/structure/B8559890.png)
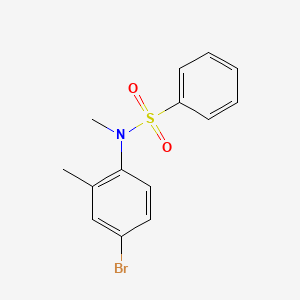
![(1S)-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B8559905.png)
